SIRT-IN-2

Description

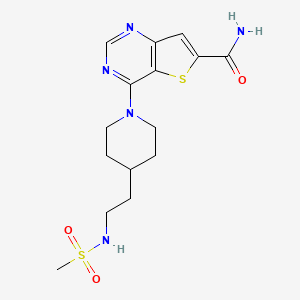

The exact mass of the compound 4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide is 383.10858190 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-[2-(methanesulfonamido)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S2/c1-25(22,23)19-5-2-10-3-6-20(7-4-10)15-13-11(17-9-18-15)8-12(24-13)14(16)21/h8-10,19H,2-7H2,1H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOWIHMCGFRARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Sirtuin 2 (SIRT2) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms underlying the inhibition of Sirtuin 2 (SIRT2), a critical NAD⁺-dependent protein deacetylase. While this document focuses on the core principles of SIRT2 inhibition, it will use SIRT-IN-2, a potent inhibitor of SIRT1, SIRT2, and SIRT3, alongside other well-characterized inhibitors as key examples to illustrate these mechanisms.[1] SIRT2 is a subject of intense research due to its roles in cellular processes such as cell cycle regulation, metabolic homeostasis, and neurodegeneration, making its inhibition a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[2][3][4]

The Sirtuin 2 (SIRT2) Catalytic Mechanism

Understanding the mechanism of inhibition first requires a thorough understanding of the SIRT2 catalytic cycle. SIRT2, like all sirtuins, utilizes nicotinamide adenine dinucleotide (NAD⁺) as a co-substrate to remove acetyl groups from lysine residues on its target proteins, most notably α-tubulin.[2] The reaction yields three products: the deacetylated substrate, nicotinamide (NAM), and 2'-O-acetyl-ADP-ribose.[5]

The catalytic process proceeds through several key steps:

-

Substrate Binding: Both the acetylated protein substrate and the NAD⁺ co-substrate bind to the enzyme's active site.

-

Nicotinamide Cleavage: SIRT2 catalyzes the cleavage of the glycosidic bond in NAD⁺, releasing nicotinamide. This is a crucial step and a key characteristic of the sirtuin family.

-

Intermediate Formation: A highly reactive C1'-O-alkylamidate intermediate is formed between the acetyl-lysine substrate and the remaining ADP-ribose moiety.

-

Deacetylation: The 2'-hydroxyl group of the ADP-ribose attacks the carbonyl carbon of the acetyl group.

-

Product Release: This attack resolves the intermediate, transferring the acetyl group to the ADP-ribose to form 2'-O-acetyl-ADP-ribose and releasing the deacetylated lysine substrate.

Nicotinamide, a natural byproduct of the reaction, is also a well-known non-competitive inhibitor of sirtuin activity, forming a key feedback loop.[5]

Caption: The NAD⁺-dependent deacetylation cycle catalyzed by SIRT2.

Core Mechanisms of SIRT2 Inhibition

SIRT2 inhibitors can be classified based on their mechanism of action relative to the enzyme, the acetylated substrate, and the NAD⁺ co-substrate.

-

Competitive Inhibition: Inhibitors may compete with either the acetylated substrate or NAD⁺ for binding to the active site.

-

Substrate-Competitive: These inhibitors bind to the acetyl-lysine binding pocket, preventing the substrate from associating with the enzyme. ICL-SIRT078 is a highly selective, substrate-competitive SIRT2 inhibitor.[6]

-

NAD⁺-Competitive: These compounds occupy the NAD⁺ binding pocket, blocking the co-substrate required for catalysis.

-

-

Non-competitive Inhibition: These molecules bind to an allosteric site (a site other than the active site) on the enzyme. This binding event induces a conformational change that reduces the enzyme's catalytic efficiency, regardless of whether the substrate is bound. The natural sirtuin product, nicotinamide, acts as a non-competitive inhibitor.

-

Mechanism-Based Inhibition: These inhibitors, also known as suicide inhibitors, are processed by the enzyme's catalytic machinery, forming a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. Thioacyl lysine compounds, such as the potent and selective inhibitor TM, function as mechanism-based inhibitors of SIRT2.[7]

Caption: Visual representation of different SIRT2 inhibition modalities.

Quantitative Data on SIRT2 Inhibitors

The efficacy and selectivity of an inhibitor are quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). Lower values indicate higher potency. The table below summarizes publicly available data for this compound and other common SIRT2 inhibitors.

| Inhibitor | SIRT1 IC₅₀ | SIRT2 IC₅₀ | SIRT3 IC₅₀ | Primary Mechanism |

| This compound | 4 nM[1] | 4 nM[1] | 7 nM[1] | Not specified; potent pan-inhibitor |

| AGK2 | 30 µM[8][9] | 3.5 µM[8][9][10] | 91 µM[8][9] | Selective, Competitive |

| SirReal2 | >100 µM[11] | 140 nM[1] | >100 µM[1] | Highly Selective |

| Tenovin-6 | 21 µM[1] | 10 µM[1] | 67 µM[1] | Pan-Sirtuin Inhibitor |

| TM | 98 µM[7] | 28 nM[1][7] | >200 µM[7] | Mechanism-Based, Highly Selective |

| ICL-SIRT078 | >50-fold selective[12] | 1.45 µM[4][12] | >50-fold selective[12] | Substrate-Competitive, Selective |

Note: IC₅₀ values can vary between assay conditions and substrate used.

Experimental Protocol: Fluorogenic SIRT2 Inhibition Assay

A common method for screening SIRT2 inhibitors and determining IC₅₀ values is the fluorogenic assay. This method relies on a synthetic peptide substrate containing an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by SIRT2, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a measurable signal.

Materials and Reagents

-

Recombinant human SIRT2 enzyme

-

SIRT2 fluorogenic substrate (e.g., based on p53 sequence)[13]

-

NAD⁺ co-substrate solution

-

Assay Buffer (e.g., Tris-HCl or HEPES based, pH 7.4-8.0)[14]

-

Developer solution (contains a protease like trypsin)[15]

-

Stop solution / Sirtuin inhibitor (e.g., Nicotinamide)[5][16]

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom microplates

-

Fluorometric plate reader (Ex/Em wavelengths depend on the substrate, e.g., ~395/541 nm)[5]

Experimental Procedure

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in assay buffer. Prepare a 2X working solution of the inhibitor.

-

Enzyme & Inhibitor Pre-incubation:

-

To each well of a 96-well plate, add 5 µL of SIRT2 enzyme solution.[5]

-

Add 45 µL of the diluted test inhibitor, a positive control inhibitor (e.g., Nicotinamide), or assay buffer (for enzyme control and solvent control wells).[5]

-

Mix gently and incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]

-

-

Reaction Initiation:

-

Reaction Development and Termination:

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the solvent control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).

-

% Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_SolventControl)]

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Caption: Standard experimental workflow for a SIRT2 inhibitor screening assay.

Structural Basis for Inhibitor Selectivity

The seven human sirtuins share a conserved catalytic core, but differences in the loops and pockets surrounding the active site allow for the development of selective inhibitors. The SIRT2 active site is a tunnel-like cleft. Potent and selective inhibitors often form specific interactions within a "selectivity pocket" adjacent to the main substrate binding channel. For instance, thienopyrimidinone-based inhibitors achieve their high selectivity for SIRT2 through hydrophobic interactions within this pocket, which are disrupted by structural differences in other sirtuins like SIRT1 and SIRT3.[4][12] X-ray crystallography studies of SIRT2 co-complexed with various inhibitors have been instrumental in elucidating these interactions and guiding the rational design of next-generation inhibitors.

Caption: Conceptual diagram of an inhibitor in the SIRT2 active site.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medkoo.com [medkoo.com]

- 7. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]

- 14. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

The Discovery and Chemical Synthesis of SIRT-IN-2: A Pan-Sirtuin Inhibitor

A deep dive into the discovery, synthesis, and mechanism of a potent thieno[3,2-d]pyrimidine-6-carboxamide based inhibitor of SIRT1, SIRT2, and SIRT3.

This technical guide provides a comprehensive overview of SIRT-IN-2, a potent pan-inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1, SIRT2, and SIRT3. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's discovery, chemical synthesis, and the experimental protocols used for its characterization.

Discovery of this compound

This compound was identified through a sophisticated screening process known as Encoded Library Technology (ELT). This technology was employed to perform an in vitro affinity screen against SIRT3 using a DNA-encoded small molecule library enriched with 1.2 million heterocyclic compounds. The screening identified the thieno[3,2-d]pyrimidine-6-carboxamide scaffold as a highly preferred core structure for potent sirtuin inhibition.[1][2][3]

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hits and improve their physicochemical properties. This led to the development of several potent drug-like analogues, including the compound later designated as this compound (referred to as compound 31 in the original publication).[2][3] Crystallographic studies of similar compounds bound to the SIRT3 active site revealed that the carboxamide moiety binds in the nicotinamide C-pocket, while the aliphatic portions of the inhibitor extend through the substrate channel, providing a structural basis for the observed SAR.[2][3]

Quantitative Data: Inhibitory Potency

This compound exhibits potent, low nanomolar inhibitory activity against the sirtuin isoforms SIRT1, SIRT2, and SIRT3. This makes it a valuable tool for studying the biological roles of these sirtuins. The inhibitory potency is summarized in the table below.

| Sirtuin Isoform | IC50 (nM) |

| SIRT1 | 4 |

| SIRT2 | 4 |

| SIRT3 | 7 |

Table 1: Inhibitory potency (IC50) of this compound against human SIRT1, SIRT2, and SIRT3. Data sourced from MedChemExpress and the primary discovery publication.[4]

Chemical Synthesis

The chemical synthesis of this compound and its analogues generally follows a multi-step process. While the specific, detailed protocol for this compound is proprietary and not fully disclosed in the public domain, the synthesis of the core thieno[3,2-d]pyrimidine-6-carboxamide scaffold and similar dual Sirt2/HDAC6 inhibitors has been described. A general synthetic approach involves the construction of the heterocyclic core followed by amide coupling reactions to introduce the side chains that contribute to potency and selectivity. For instance, the synthesis of related dual inhibitors has utilized both solution-phase and solid-phase chemistry, including Cu(I)-catalyzed Huisgen cycloaddition for linking different pharmacophores.[5]

Experimental Protocols

The characterization of this compound involved several key in vitro and cell-based assays to determine its inhibitory activity and cellular effects.

In Vitro Sirtuin Inhibition Assay

The inhibitory potency of this compound against SIRT1, SIRT2, and SIRT3 was determined using a fluorogenic peptide substrate-based assay. A general protocol for such an assay is as follows:

-

Reaction Mixture Preparation: The enzymatic reaction is typically performed in a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 7.5 mM MgCl2, 3 mM KCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT).

-

Enzyme and Substrate: A specific concentration of the recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3) and a fluorogenic acetylated peptide substrate (e.g., derived from p53) are added to the reaction mixture.[6][7]

-

Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction wells.

-

Reaction Initiation: The reaction is initiated by the addition of the co-substrate NAD+.

-

Incubation: The reaction is incubated at room temperature or 37°C for a defined period.

-

Detection: The deacetylation of the substrate is measured using a fluorescence plate reader. The fluorescence signal is proportional to the enzyme activity.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Cellular Acetylation Assays (Western Blot)

To assess the effect of sirtuin inhibition in a cellular context, Western blot analysis is used to measure the acetylation status of known sirtuin substrates, such as p53 and α-tubulin.

-

Cell Culture and Treatment: A suitable cell line (e.g., MCF-7 breast cancer cells) is cultured and treated with varying concentrations of the sirtuin inhibitor for a specific duration (e.g., 24-48 hours).[8][9][10]

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the acetylated forms of the target proteins (e.g., acetyl-p53, acetyl-α-tubulin) and total protein levels as loading controls.

-

Detection: Following incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescence detection system.

-

Analysis: The intensity of the bands corresponding to the acetylated proteins is quantified and normalized to the total protein levels to determine the effect of the inhibitor.[8][9][10]

Signaling Pathways and Mechanism of Action

This compound, as a pan-inhibitor of SIRT1 and SIRT2, is expected to modulate the acetylation status of their respective downstream targets. Inhibition of SIRT1 and SIRT2 leads to the hyperacetylation of various proteins, including the tumor suppressor p53 and the cytoskeletal protein α-tubulin.[8][11] Increased acetylation of p53 can enhance its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[8][9][12] Hyperacetylation of α-tubulin can affect microtubule dynamics and stability.

Below are diagrams illustrating the discovery workflow and the signaling pathways affected by this compound.

Caption: Workflow for the discovery and characterization of this compound.

Caption: Signaling pathways modulated by this compound through inhibition of SIRT1 and SIRT2.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

SIRT-IN-2: A Technical Guide to a Pan-Sirtuin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SIRT-IN-2, a potent small-molecule inhibitor targeting the class III histone deacetylases (HDACs) known as sirtuins. Specifically, this compound demonstrates activity against the NAD⁺-dependent deacetylases SIRT1, SIRT2, and SIRT3. This document details the compound's inhibitory profile, mechanism of action, relevant experimental protocols for its characterization, and the cellular pathways it modulates.

Quantitative Inhibitory Activity

Table 1: In Vitro Inhibitory Activity of this compound against Human Sirtuins

| Target Sirtuin | IC₅₀ (µM) |

| SIRT1 | 4 |

| SIRT2 | 4 |

| SIRT3 | 7 |

Data compiled from publicly available information from chemical suppliers.

Mechanism of Action

Sirtuins are NAD⁺-dependent enzymes that remove acetyl groups from lysine residues on histone and non-histone protein substrates. The catalytic mechanism involves the cleavage of NAD⁺ into nicotinamide and 2'-O-acetyl-ADP-ribose.

This compound functions as a competitive inhibitor. Structural and mechanistic studies of similar compounds suggest that it binds within the conserved catalytic core of the sirtuin enzyme. It is proposed to occupy the C-pocket, which is the binding site for the nicotinamide portion of the NAD⁺ cofactor, as well as the channel for the acetylated lysine substrate. By occupying this critical active site, this compound prevents both the cofactor and the substrate from binding effectively, thereby blocking the deacetylation reaction.

Figure 1. Mechanism of this compound action.

Experimental Protocols

The characterization of sirtuin inhibitors like this compound typically involves in vitro enzymatic assays. A widely used method is a fluorescence-based assay that measures the deacetylase activity of a recombinant sirtuin enzyme.

Protocol: In Vitro Fluorescence-Based Sirtuin Inhibition Assay

This protocol describes a common method to determine the IC₅₀ value of an inhibitor against a specific sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT3).

1. Materials and Reagents:

-

Recombinant human SIRT1, SIRT2, or SIRT3 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore like 7-amino-4-methylcoumarin, AMC)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Developer solution (e.g., Trypsin) to cleave the deacetylated peptide and release the fluorophore

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

This compound and other test compounds dissolved in DMSO

-

Nicotinamide (as a positive control inhibitor)

-

Black 96-well or 384-well microplates

2. Assay Procedure (Endpoint Assay):

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Reaction Mixture: In each well of the microplate, add the assay components in the following order:

-

Assay Buffer

-

This compound dilution or control (DMSO vehicle, positive control)

-

Fluorogenic acetylated peptide substrate (final concentration typically 25-50 µM)

-

NAD⁺ (final concentration typically 0.5-1 mM)

-

-

Initiate Reaction: Start the enzymatic reaction by adding the recombinant sirtuin enzyme (e.g., 100 nM final concentration).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop and Develop: Terminate the reaction and initiate signal development by adding the developer solution containing trypsin. This step also typically includes a high concentration of nicotinamide to stop any further sirtuin activity. Incubate at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme or fully inhibited control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

-

Figure 2. Workflow for a sirtuin inhibition assay.

Cellular Effects and Signaling Pathways

By inhibiting SIRT1, SIRT2, and SIRT3, this compound can modulate a wide array of cellular processes. These sirtuins have distinct primary localizations and target different sets of proteins, leading to broad physiological consequences upon their inhibition.

-

SIRT1 (Primarily Nuclear): A key regulator of metabolism, stress responses, and inflammation. Inhibition of SIRT1 can lead to the hyperacetylation of substrates like p53, NF-κB, and PGC-1α. This can influence apoptosis, gene expression related to inflammation, and mitochondrial biogenesis.

-

SIRT2 (Primarily Cytosolic): The major tubulin deacetylase. Its inhibition leads to hyperacetylation of α-tubulin, affecting microtubule dynamics and cell cycle progression. SIRT2 also targets other proteins like FOXO transcription factors, influencing stress resistance and metabolism.

-

SIRT3 (Mitochondrial): The primary mitochondrial deacetylase, regulating the activity of metabolic enzymes involved in the TCA cycle, fatty acid oxidation, and oxidative phosphorylation. Inhibition of SIRT3 can impair mitochondrial function and increase oxidative stress.

The pan-inhibitory nature of this compound results in a multi-pronged impact on cell signaling, making it a tool for studying processes where these sirtuins have overlapping or distinct roles, such as in cancer biology and metabolic diseases.

Figure 3. Cellular pathways modulated by this compound.

SIRT-IN-2: A Technical Guide to its Effects on SIRT1, SIRT2, and SIRT3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the sirtuin inhibitor, SIRT-IN-2, and its effects on the sirtuin isoforms SIRT1, SIRT2, and SIRT3. It includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing sirtuin inhibition, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound is a potent pan-inhibitor of the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3.[1] Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against SIRT1, SIRT2, and SIRT3 are summarized in the table below.

| Sirtuin Isoform | IC50 (nM) |

| SIRT1 | 4 |

| SIRT2 | 1 - 4 |

| SIRT3 | 7 |

Data compiled from multiple sources indicating slight variations in reported IC50 values for SIRT2.[1]

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the inhibitory effects of compounds like this compound on sirtuin activity.

This assay is a common method to determine the IC50 of an inhibitor against a specific sirtuin isoform. It relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by the sirtuin enzyme.

Principle: The assay measures the enzymatic activity of a recombinant sirtuin (SIRT1, SIRT2, or SIRT3) by monitoring the deacetylation of a synthetic peptide substrate. This substrate contains an acetylated lysine residue adjacent to a fluorophore, which is quenched in its acetylated state. Upon deacetylation by the sirtuin, a developer solution cleaves the deacetylated peptide, releasing the fluorophore and resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to reduce this fluorescence signal in a dose-dependent manner.

Materials:

-

Recombinant human SIRT1, SIRT2, or SIRT3 enzyme

-

Fluorogenic sirtuin substrate (e.g., comprising the p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC)[2]

-

Nicotinamide adenine dinucleotide (NAD+), as a co-substrate for sirtuins[3]

-

Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.5)[3]

-

This compound or other test compounds, serially diluted

-

Developer solution (containing a protease like trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction)[4]

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[2]

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known sirtuin inhibitor)[3].

-

Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3) to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), allowing the deacetylation reaction to proceed.

-

Reaction Termination and Development: Stop the enzymatic reaction by adding the developer solution. This solution also contains a protease that cleaves the deacetylated substrate, leading to the release of the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

CETSA is a powerful technique to verify the direct binding of a drug to its target protein within a cellular environment.[5][6]

Principle: The binding of a ligand, such as this compound, to its target protein (e.g., SIRT1, SIRT2, or SIRT3) can increase the protein's thermal stability.[5] CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures.[6] Ligand-bound proteins will remain soluble at higher temperatures compared to their unbound counterparts, which will denature and aggregate.[5] The amount of soluble protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[7]

Materials:

-

Cultured cells expressing the target sirtuin(s)

-

This compound or other test compounds

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

-

Primary antibodies specific for SIRT1, SIRT2, and SIRT3

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

PCR machine or other heating device for precise temperature control

-

Centrifuge

Procedure:

-

Cell Treatment: Treat cultured cells with either the vehicle (control) or a specific concentration of this compound.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration in each sample.

-

Western Blot Analysis: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies specific for the target sirtuin (SIRT1, SIRT2, or SIRT3) and a suitable secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by SIRT1, SIRT2, and SIRT3, as well as a typical experimental workflow for sirtuin inhibitor screening.

Caption: Signaling pathways modulated by SIRT1, SIRT2, and SIRT3, and inhibited by this compound.

Caption: A typical workflow for an in vitro fluorogenic sirtuin inhibition assay.

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abcam.com [abcam.com]

- 3. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]

- 4. abcam.cn [abcam.cn]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Cellular Targets of SIRT-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIRT-IN-2 is a potent and selective inhibitor of the NAD+-dependent deacetylase Sirtuin 2 (SIRT2). Sirtuins are a class of enzymes that play crucial roles in a wide range of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation. Due to its involvement in various pathological conditions such as cancer, neurodegenerative diseases, and metabolic disorders, SIRT2 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in their exploration of SIRT2-targeted drug discovery.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against SIRT2, with significant selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT3. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these sirtuins, providing a clear quantitative comparison of its potency and selectivity.

| Sirtuin Isoform | IC50 (nM) | Reference |

| SIRT1 | 4 | [1] |

| SIRT2 | 4 | [1] |

| SIRT3 | 7 | [1] |

Core Cellular Targets and Affected Signaling Pathways

This compound, by inhibiting SIRT2, modulates the acetylation status and activity of a multitude of downstream protein targets. This, in turn, impacts several critical signaling pathways.

Key Cellular Targets of SIRT2:

-

α-Tubulin: One of the most well-characterized substrates of SIRT2 is α-tubulin.[2] Deacetylation of α-tubulin by SIRT2 is involved in the regulation of microtubule dynamics, cell migration, and mitosis. Inhibition of SIRT2 by this compound leads to hyperacetylation of α-tubulin.

-

Histones (H3K56ac, H4K16ac): SIRT2 can shuttle into the nucleus and deacetylate histones, thereby influencing chromatin structure and gene expression.[3] Specifically, it targets H4K16ac and H3K56ac.

-

p53: The tumor suppressor protein p53 is a substrate of SIRT2. Deacetylation of p53 by SIRT2 can affect its stability and transcriptional activity, thereby influencing cell cycle arrest and apoptosis.[3]

-

NF-κB (p65 subunit): SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, leading to the suppression of NF-κB signaling.[4][5] This pathway is central to inflammatory responses. Inhibition of SIRT2 can thus modulate inflammation.

-

FOXO Transcription Factors (FOXO1, FOXO3a): Forkhead box O (FOXO) transcription factors, which are involved in stress resistance, metabolism, and apoptosis, are regulated by SIRT2-mediated deacetylation.[6][7]

-

PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and metabolism, is another target of SIRT2.

Signaling Pathways Modulated by this compound:

Inhibition of SIRT2 by this compound leads to the modulation of several key signaling pathways:

-

Cell Cycle Regulation: By influencing the acetylation of α-tubulin and p53, this compound can impact mitotic progression and cell cycle checkpoints.

-

NF-κB Signaling Pathway: this compound can enhance NF-κB activity by preventing the deacetylation of p65, thereby influencing inflammatory and immune responses.

-

FOXO Signaling and Metabolism: By altering the acetylation status of FOXO proteins and PGC-1α, this compound can affect cellular metabolism, including adipogenesis and insulin signaling.[6]

-

Cancer Cell Migration and Invasion: Through its effect on α-tubulin acetylation and potentially other pathways, this compound has been shown to inhibit the migration and invasion of cancer cells.

Mandatory Visualizations

Signaling Pathway of SIRT2 in NF-κB Regulation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]

- 3. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin 2 regulates NOD‐like receptor protein 3/nuclear factor kappa B axis to promote cartilage repair in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT2 regulates NF-κB dependent gene expression through deacetylation of p65 Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIRT2 Suppresses Adipocyte Differentiation by Deacetylating FOXO1 and Enhancing FOXO1's Repressive Interaction with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

SIRT-IN-2: An In-Depth Technical Guide for Probing Sirtuin Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SIRT-IN-2, a chemical probe used to investigate the function of sirtuins, a class of NAD+-dependent deacetylases. This document details its biochemical activity, selectivity, and its effects on cellular signaling pathways. It is intended to serve as a valuable resource for researchers utilizing this compound in their studies of sirtuin biology and for professionals in the field of drug discovery.

Introduction to Sirtuins and the Role of Chemical Probes

Sirtuins (SIRTs) are a family of seven (SIRT1-7 in mammals) NAD+-dependent enzymes that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and cell survival.[1] Given their involvement in numerous physiological and pathological states, sirtuins have emerged as attractive therapeutic targets. Chemical probes are indispensable tools for elucidating the complex biology of sirtuins, enabling the acute and reversible modulation of their activity in various experimental systems. This compound has been identified as a pan-inhibitor of SIRT1, SIRT2, and SIRT3, making it a useful tool for studying the collective functions of these key sirtuin isoforms.

Biochemical Profile of this compound

Inhibitory Potency

This compound is a potent inhibitor of the class I sirtuins, SIRT1, SIRT2, and SIRT3. The inhibitory activity is typically determined through in vitro enzymatic assays that measure the deacetylation of a fluorogenic acetylated peptide substrate.

| Sirtuin Isoform | IC50 (µM) |

| SIRT1 | 4 |

| SIRT2 | 4 |

| SIRT3 | 7 |

| SIRT4 | Data not available |

| SIRT5 | Data not available |

| SIRT6 | Data not available |

| SIRT7 | Data not available |

Table 1: In vitro inhibitory potency of this compound against human sirtuins. IC50 values were determined using a fluorogenic peptide substrate-based assay.[1]

Selectivity Profile

Based on available data, this compound demonstrates potent inhibition of SIRT1, SIRT2, and SIRT3.[1] A complete selectivity profile across all seven human sirtuin isoforms has not been extensively reported in the public domain. The lack of comprehensive screening against SIRT4-7 limits a full understanding of its isoform specificity.

Mechanism of Action and Cellular Effects

This compound exerts its effects by binding to the active site of sirtuins, thereby preventing the deacetylation of their protein substrates. The consequences of sirtuin inhibition by this compound are observed across various cellular pathways.

Modulation of α-Tubulin Acetylation

Interaction with the Wnt/β-catenin Signaling Pathway

SIRT2 has been shown to interact with β-catenin, a key transcriptional coactivator in the Wnt signaling pathway.[3][4] This interaction leads to the inhibition of Wnt target gene expression.[3][4] By inhibiting SIRT2, this compound is predicted to disrupt this interaction, leading to an increase in β-catenin-mediated transcription of genes such as c-myc and cyclin D1.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and application of this compound.

In Vitro Sirtuin Inhibition Assay (Fluorogenic Peptide-Based)

This assay is a standard method for determining the IC50 values of sirtuin inhibitors.

Materials:

-

Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)

-

Fluorogenic acetylated peptide substrate (e.g., from p53)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a fluorescence developer)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the sirtuin enzyme, NAD+, and the this compound dilution (or vehicle control).

-

Initiate the reaction by adding the fluorogenic acetylated peptide substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at ~360 nm and emission at ~460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular α-Tubulin Acetylation Assay (Western Blot)

This assay is used to assess the effect of this compound on the acetylation of its cellular target, α-tubulin.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6-24 hours).

-

Wash the cells with PBS and lyse them in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Cellular Thermal Shift Assay (CETSA) for Target Engagement (Generalized Protocol)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. The following is a generalized protocol that can be adapted for this compound and sirtuins.

Materials:

-

Cell line of interest

-

This compound

-

PBS

-

Cell lysis buffer

-

Primary antibody against the target sirtuin (e.g., anti-SIRT2)

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

-

Thermal cycler or heating block

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermal cycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the soluble fraction by western blot using an antibody against the target sirtuin.

-

Increased band intensity at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's function and experimental application.

Conclusion

This compound is a valuable chemical probe for the simultaneous inhibition of SIRT1, SIRT2, and SIRT3. Its utility in studying the roles of these sirtuins in cellular processes such as microtubule dynamics and Wnt signaling is evident. However, a comprehensive understanding of its full selectivity profile and quantitative cellular effects requires further investigation. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our knowledge of sirtuin biology.

References

The Role of SIRT-IN-2 in Regulating Cell Cycle Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Sirtuin 2 (SIRT2) inhibitors, with a focus on their impact on cell cycle progression. SIRT2, a member of the NAD+-dependent deacetylase family, has emerged as a significant target in cancer therapy due to its involvement in various cellular processes, including cell cycle control, genomic stability, and apoptosis. This document details the molecular mechanisms of SIRT2 inhibition, presents quantitative data on its effects, provides detailed experimental protocols for its study, and visualizes the key signaling pathways involved.

Introduction to SIRT2 and its Role in the Cell Cycle

Sirtuin 2 (SIRT2) is a predominantly cytoplasmic protein that plays a crucial role in various cellular functions.[1] During the G2/M phase of the cell cycle, a fraction of SIRT2 translocates to the nucleus, where it is involved in chromatin condensation.[2] SIRT2's enzymatic activity, which involves the deacetylation of both histone and non-histone proteins, is critical for its regulatory functions. Key substrates of SIRT2 involved in cell cycle regulation include α-tubulin, histone H4 at lysine 16 (H4K16), p53, and cyclin-dependent kinase 9 (CDK9).[3][4]

Inhibition of SIRT2 has been shown to induce cell cycle arrest, typically at the G2/M phase, and to promote apoptosis in various cancer cell lines.[2][5] This has led to the development of small molecule inhibitors targeting SIRT2 as potential anti-cancer agents. This guide will explore the mechanisms and experimental validation of these effects.

Quantitative Data on the Effects of SIRT2 Inhibition

The inhibition of SIRT2 leads to measurable changes in cell viability, cell cycle distribution, and protein expression and acetylation. The following tables summarize key quantitative data from various studies on SIRT2 inhibitors.

Table 1: Inhibitory Activity of Selected SIRT2 Inhibitors

| Compound | Target(s) | IC50 (µM) | Cell Line(s) | Reference(s) |

| AGK2 | SIRT2 | 3.5 | In vitro | [6] |

| Tenovin-6 | SIRT1/SIRT2 | SIRT1: ~26, SIRT2: 9 | In vitro | [6] |

| TM | SIRT2 | 0.038 (deacetylation), 0.049 (demyristoylation) | In vitro | [6] |

| SirReal2 | SIRT2 | 0.23 | In vitro | [6] |

| AEM1 | SIRT2 | 18.5 | In vitro | [7] |

| AEM2 | SIRT2 | 3.8 | In vitro | [7] |

| Sirtinol | SIRT1/SIRT2 | SIRT1: 131, SIRT2: 38 | In vitro |

Table 2: Growth Inhibition (GI50) of SIRT2 Inhibitors in Cancer Cell Lines

| Compound | HCT116 GI50 (µM) | HCT116 + SIRT2 OE GI50 (µM) | Fold Change | Reference(s) |

| TM | 13.5 | 24.3 | 1.8 | [6] |

| SirReal2 | 55.8 | 58.6 | 1.05 | [6] |

| Tenovin-6 | 2.1 | 2.2 | 1.05 | [6] |

| AGK2 | >50 | >50 | - | [6] |

Table 3: Effect of SIRT2 Inhibition on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference(s) |

| Saos2 | Control | >89% | - | - | [2] |

| Saos2 | Nocodazole/Colcemid | - | - | >80% | [2] |

| Suit2 | Control | - | - | - | [5] |

| Suit2 | Paclitaxel (500 nM, 24h) | - | - | Increased | [5] |

Table 4: Quantitative Changes in Protein Expression and Acetylation upon SIRT2 Inhibition

| Cell Line | Treatment | Protein | Change in Acetylation/Expression | Method | Reference(s) |

| A549 | AEM1/AEM2 (20 µM) + Etoposide (1 µM) | p53-K382Ac | Increased Acetylation | Western Blot | [7] |

| human iPS cells | AC93253 (SIRT2 inhibitor) | p53-K382Ac | Increased Acetylation | Western Blot | [8] |

| human iPS cells | AC93253 (SIRT2 inhibitor) | p21 | Increased mRNA and Protein Expression | qRT-PCR, Western Blot | [8] |

| MCF-7 | Sirtinol/Salermide (50 µM) | α-tubulin | Increased Acetylation | Western Blot | [4] |

| NCI-H460 | Trichostatin A (TSA) | α-tubulin | Increased Acetylation | Western Blot | [9] |

Signaling Pathways Regulated by SIRT2 in Cell Cycle Progression

SIRT2 regulates cell cycle progression through multiple signaling pathways. Two of the most well-characterized pathways are the p53-dependent apoptotic pathway and the regulation of microtubule dynamics.

p53-Dependent Apoptotic Pathway

Inhibition of SIRT2 can lead to the accumulation of acetylated p53.[4][7] Acetylation of p53 at lysine 382 enhances its stability and transcriptional activity.[4] This leads to the upregulation of p53 target genes, including the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[7][8] p21 plays a crucial role in inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints. Furthermore, activated p53 can induce the expression of pro-apoptotic proteins like PUMA and NOXA, ultimately leading to apoptosis.[7]

Caption: p53-dependent pathway activated by SIRT2 inhibition.

Regulation of Microtubule Dynamics

SIRT2 is a major α-tubulin deacetylase.[10] Deacetylation of α-tubulin at lysine 40 is crucial for regulating microtubule dynamics and stability. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt the proper formation and function of the mitotic spindle, leading to a delay or arrest in mitosis (M phase).[9][10]

References

- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT2 directs the replication stress response through CDK9 deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]

SIRT-IN-2: A Technical Guide to its Impact on Cellular Metabolism and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a critical regulator of numerous cellular processes, including metabolic homeostasis and the response to oxidative stress. Its dysregulation is implicated in a variety of pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of SIRT-IN-2, a selective SIRT2 inhibitor, on cellular metabolism and oxidative stress. We present quantitative data for SIRT2 inhibitors, detail relevant experimental protocols, and provide visual representations of the key signaling pathways affected by SIRT2 inhibition. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to SIRT2 and its Inhibition

SIRT2 is a member of the sirtuin family of proteins, which are Class III histone deacetylases.[1] While initially characterized as a cytoplasmic protein involved in microtubule deacetylation, SIRT2 is now known to shuttle between the cytoplasm and nucleus and has a broad range of substrates.[2][3] Its enzymatic activity, which involves the removal of acetyl groups from lysine residues on target proteins, is dependent on the cellular cofactor nicotinamide adenine dinucleotide (NAD+), linking its function to the metabolic state of the cell.[3]

Given its role in diverse cellular functions, the pharmacological inhibition of SIRT2 has garnered significant interest. Selective SIRT2 inhibitors are being investigated for their therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[4][5] This guide focuses on the cellular impact of a potent and selective SIRT2 inhibitor, herein referred to as this compound.

Quantitative Data: Potency and Selectivity of SIRT2 Inhibitors

The development of selective SIRT2 inhibitors is crucial for elucidating the specific functions of SIRT2 and for therapeutic applications. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of these inhibitors. Below is a summary of reported IC50 values for several known SIRT2 inhibitors, providing a comparative context for the efficacy of compounds like this compound.

| Inhibitor | SIRT2 IC50 (µM) | Selectivity Notes | Reference(s) |

| TM | 0.028 | Highly selective over SIRT1 (IC50 = 98 µM) and SIRT3 (no inhibition at 200 µM). | [6] |

| AGK2 | - | Potent, cell-permeable, and selective inhibitor with minimal effects on SIRT1 and SIRT3. | [3] |

| 33i (3′-Phenethyloxy-2-anilinobenzamide) | 0.57 | - | [3] |

| ICL–SIRT078 (19a) | 1.45 (fluorogenic peptide assay)0.17 (SIRT–Glo assay) | Over 100 times more selective for SIRT2 compared to SIRT1, SIRT3, and SIRT5. | [7][8] |

| AEM2 | 3.8 | ~30-fold preference for SIRT2 inhibition over SIRT1. | [9] |

| Tenovin-6 | - | Dual inhibitor of SIRT1 and SIRT2. | [10] |

| SirReal2 | - | SIRT2-selective inhibitor. | [10] |

Impact of this compound on Cellular Metabolism

SIRT2 plays a multifaceted role in regulating cellular metabolism by deacetylating key enzymes and transcription factors involved in glycolysis, gluconeogenesis, and lipid metabolism.[11][12] Inhibition of SIRT2 with this compound can therefore significantly reprogram the metabolic landscape of the cell.

Glycolysis and Gluconeogenesis

SIRT2 has been shown to interact with and deacetylate several glycolytic enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can promote glycolysis.[11][13] Furthermore, SIRT2 can deacetylate and regulate the activity of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[3][11] By inhibiting SIRT2, this compound can lead to the hyperacetylation of these metabolic enzymes, thereby altering their activity and shifting the balance between glycolysis and gluconeogenesis. Downregulation of SIRT2 has been shown to increase glycolysis.[14]

Lipid Metabolism

SIRT2 influences lipid metabolism through the deacetylation of transcription factors such as FOXO1, which in turn affects adipogenesis.[3] Inhibition of SIRT2 can therefore impact lipid synthesis and storage.

Caption: this compound's impact on key metabolic pathways.

Impact of this compound on Oxidative Stress

SIRT2 is a crucial regulator of the cellular response to oxidative stress, primarily through the deacetylation of transcription factors that control the expression of antioxidant genes.[11] Inhibition of SIRT2 with this compound can modulate these pathways, thereby affecting cellular resilience to oxidative damage.

The FOXO3a Pathway

Forkhead box O3 (FOXO3a) is a transcription factor that, when activated, promotes the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD/SOD2).[2][11] SIRT2 can deacetylate FOXO3a, leading to its activation and subsequent increase in antioxidant gene expression.[15] This action helps to reduce cellular levels of reactive oxygen species (ROS).[15] Paradoxically, some studies suggest that SIRT2 inhibition can also be protective against oxidative stress in certain contexts.[2]

Caption: The SIRT2-FOXO3a signaling pathway in oxidative stress.

The Nrf2 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[16] SIRT2 has been shown to modulate Nrf2 activity, thereby influencing the expression of a wide array of antioxidant and detoxification genes.[11][16] The interplay between SIRT2 and Nrf2 is complex, with some evidence suggesting that SIRT2 can regulate Nrf2 activity.[16] Inhibition of SIRT2 with this compound could therefore alter the Nrf2-mediated antioxidant defense system.

Caption: Regulation of the Nrf2 antioxidant pathway by SIRT2.

Experimental Protocols

To investigate the effects of this compound on cellular metabolism and oxidative stress, a series of well-established experimental protocols can be employed.

General Experimental Workflow

Caption: A general workflow for studying this compound's effects.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines based on the research question (e.g., HepG2 for metabolic studies, SH-SY5Y for neuroprotection and oxidative stress).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO alone).

-

Induction of Oxidative Stress (if applicable): Following or concurrently with this compound treatment, expose cells to an oxidative stressor such as hydrogen peroxide (H2O2) or rotenone for a specified time.

Western Blot Analysis for Protein Expression and Acetylation

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against acetylated-lysine, SIRT2, FOXO3a, Nrf2, SOD2, and loading controls (e.g., β-actin, GAPDH).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands using image analysis software.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

-

Treatment: Treat cells with this compound and/or an oxidative stressor as described above.

-

Staining: Wash the cells with PBS and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Normalization: Normalize the fluorescence readings to cell number or protein concentration.

Metabolomics Analysis

-

Metabolite Extraction: After treatment, quench cellular metabolism rapidly and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).

-

Sample Analysis: Analyze the metabolite extracts using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical and pathway analysis to identify metabolic pathways significantly altered by this compound treatment.

Conclusion

This compound, as a selective inhibitor of SIRT2, presents a powerful tool for modulating cellular metabolism and the response to oxidative stress. By targeting the deacetylation activity of SIRT2, this compound can induce significant changes in key metabolic and signaling pathways, including glycolysis, gluconeogenesis, and the FOXO3a and Nrf2-mediated antioxidant responses. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of SIRT2 inhibition. Further exploration of the nuanced roles of SIRT2 in different cellular contexts will be critical for the successful clinical translation of SIRT2 inhibitors.

References

- 1. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 4. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. SIRT2 regulates mitochondrial dynamics and reprogramming via MEK1-ERK-DRP1 and AKT1-DRP1 axes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIRT2 deacetylates FOXO3a in response to oxidative stress and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Sirt2 in the Spinal Cord Regulates Chronic Neuropathic Pain Through Nrf2-Mediated Oxidative Stress Pathway in Rats [frontiersin.org]

An In-depth Technical Guide to Exploring the Effect of a Novel SIRT1/2 Dual Inhibitor (SIRT-IN-2) on p53 Acetylation and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is tightly regulated by post-translational modifications, including acetylation. The sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2, are key regulators of p53 acetylation. Inhibition of these sirtuins presents a promising therapeutic strategy for cancer treatment by reactivating p53. This technical guide provides a comprehensive overview of the methodologies used to investigate the effect of a novel, potent, and selective SIRT1/2 dual inhibitor, herein referred to as SIRT-IN-2, on the acetylation and stability of p53. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate research and development in this area.

Introduction: The SIRT1/p53 Axis as a Therapeutic Target

The p53 tumor suppressor is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby maintaining genomic integrity. The function of p53 is modulated by a complex network of post-translational modifications. Acetylation of specific lysine residues in the C-terminal domain of p53, such as Lys382 (in humans), is a crucial activating modification that enhances its DNA binding and transcriptional activity.

SIRT1, a nuclear sirtuin, and SIRT2, which is predominantly cytoplasmic but can translocate to the nucleus, are NAD+-dependent deacetylases that directly target and deacetylate p53, thereby inhibiting its function.[1][2] Overexpression of SIRT1 and SIRT2 has been observed in various cancers, contributing to tumor progression by suppressing p53 activity. Therefore, small molecule inhibitors of SIRT1 and SIRT2 are of significant interest as potential anti-cancer agents.

Studies have shown that the combined inhibition of both SIRT1 and SIRT2 is often required to induce significant p53 acetylation and subsequent apoptosis in cancer cells.[1][3][4] This suggests a degree of functional redundancy between these two sirtuins in the regulation of p53. This compound is a novel investigational dual inhibitor of SIRT1 and SIRT2, designed to enhance p53-mediated tumor suppression. This guide details the experimental framework for characterizing the effects of this compound on p53 acetylation and stability.

Signaling Pathways and Experimental Overview

The central hypothesis is that by inhibiting SIRT1 and SIRT2, this compound will increase the acetylation of p53, leading to its stabilization and enhanced transcriptional activity. This, in turn, is expected to trigger downstream anti-proliferative effects. The core experimental workflow is designed to test this hypothesis systematically.

The interaction between SIRT1/2 and p53 is a critical regulatory node in cellular stress response pathways. Inhibition of SIRT1 and SIRT2 by this compound is expected to shift the equilibrium towards acetylated, active p53.

Quantitative Data Presentation

To facilitate the comparison of this compound's efficacy and potency, all quantitative data should be summarized in clear and concise tables.

Table 1: In Vitro Inhibitory Activity of this compound

| Sirtuin Isoform | IC50 (µM) of this compound | IC50 (µM) of EX527 (SIRT1 selective) | IC50 (µM) of Tenovin-6 (SIRT1/2 dual) |

| SIRT1 | 0.5 | 0.1 | 10 |

| SIRT2 | 1.2 | >50 | 21 |

| SIRT3 | >50 | >100 | >100 |

Table 2: Effect of this compound on p53 Acetylation and Stability in MCF-7 Cells

| Treatment (24h) | Fold Increase in Acetyl-p53 (Lys382) | p53 Protein Half-life (hours) |

| Vehicle (DMSO) | 1.0 | 0.75 |

| This compound (5 µM) | 4.5 | 3.5 |

| EX527 (5 µM) | 1.8 | 1.2 |

| Tenovin-6 (10 µM) | 3.9 | 3.1 |

Detailed Experimental Protocols

The following protocols provide a framework for conducting the key experiments to assess the impact of this compound on p53 acetylation and stability.

Immunoprecipitation (IP) of Acetylated p53 followed by Western Blotting

This protocol is designed to specifically isolate acetylated p53 from cell lysates to determine the effect of this compound on its acetylation status.

Materials:

-

Cancer cell lines (e.g., MCF-7, U2OS)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and deacetylase inhibitors)

-

Anti-acetyl-p53 (Lys382) antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: anti-p53, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-acetyl-p53 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads using SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against total p53.

-

Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

-

Analyze total cell lysates by western blotting for total p53 and a loading control (e.g., GAPDH) to confirm equal protein loading.

-

Cycloheximide (CHX) Chase Assay for p53 Stability

This assay is used to determine the half-life of the p53 protein by inhibiting new protein synthesis and observing its degradation over time.[5][6][7]

Materials:

-

Cancer cell lines

-

This compound

-

Cycloheximide (CHX) solution (100 mg/mL in DMSO)

-

Cell lysis buffer

-

Standard western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for a predetermined time to allow for changes in p53 stability.

-

Inhibition of Protein Synthesis: Add cycloheximide to the cell culture medium at a final concentration of 50-100 µg/mL to block protein synthesis.

-

Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).

-

Western Blotting:

-

Lyse the cells at each time point and quantify the total protein concentration.

-

Perform western blotting for total p53 and a loading control.

-

-

Data Analysis:

-

Quantify the p53 band intensity at each time point and normalize to the loading control.

-

Plot the relative p53 protein levels against time to determine the protein half-life. An increased half-life in this compound treated cells indicates protein stabilization.[8]

-

Conclusion

This technical guide provides a comprehensive framework for investigating the effects of the novel SIRT1/2 dual inhibitor, this compound, on p53 acetylation and stability. The detailed protocols for immunoprecipitation, western blotting, and cycloheximide chase assays, along with the structured data presentation and pathway diagrams, offer a robust approach for researchers in oncology and drug development. The methodologies described herein will enable a thorough characterization of this compound and other sirtuin inhibitors, ultimately advancing our understanding of p53 regulation and the development of novel cancer therapeutics.

References

- 1. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. [PDF] SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2 | Semantic Scholar [semanticscholar.org]

- 5. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Role of SIRT-IN-2 in Cancer Cell Line Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and application of SIRT-IN-2 and other selective SIRT2 inhibitors in the context of cancer cell line viability studies. Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant target in oncology research due to its multifaceted role in cellular processes such as cell cycle regulation, genomic stability, and apoptosis.[1][2] The inhibition of SIRT2 by small molecules like this compound presents a promising therapeutic strategy for various malignancies.[3][4]

Core Mechanism of Action

SIRT2 is primarily a cytoplasmic protein that deacetylates a variety of substrates, including α-tubulin, p53, and other proteins involved in cell cycle control and oncogenic signaling.[1][3] The role of SIRT2 in cancer is complex, acting as both a tumor promoter and a suppressor depending on the cellular context.[1] However, in many cancers, elevated SIRT2 levels are associated with increased cell proliferation and survival.[4][5]

This compound and similar inhibitors function by binding to the active site of the SIRT2 enzyme, preventing the deacetylation of its target proteins.[6] This inhibition leads to a cascade of downstream effects that collectively reduce cancer cell viability.

Key Signaling Pathways Modulated by SIRT2 Inhibition

The anti-cancer effects of SIRT2 inhibition are mediated through several critical signaling pathways:

-

p53 Activation: SIRT2 deacetylates and inactivates the tumor suppressor protein p53.[3] Inhibition of SIRT2 leads to the hyperacetylation and activation of p53, which in turn transcriptionally upregulates pro-apoptotic genes such as PUMA and NOXA, and the cell cycle inhibitor p21.[3][7] This activation of p53-dependent apoptosis is a key mechanism of action for SIRT2 inhibitors in cancer cells with functional p53.[3]

-

c-Myc Degradation: The oncoprotein c-Myc is a critical driver of proliferation in many cancers. SIRT2 inhibition has been shown to promote the ubiquitination and subsequent degradation of c-Myc, leading to reduced cancer cell viability.[8] A strong correlation has been observed between the ability of a SIRT2 inhibitor to decrease c-Myc levels and its anticancer efficacy.[8]

-

RAS/ERK Pathway Modulation: The RAS/ERK signaling pathway is a central regulator of cell proliferation and survival.[5] In some cancers, such as multiple myeloma, SIRT2 knockdown has been shown to inactivate the RAS/ERK signaling cascade, leading to decreased proliferation and increased apoptosis.[5][9] SIRT2 can deacetylate and inhibit MEK1, a key kinase in the ERK pathway.[10]

Quantitative Data on SIRT2 Inhibitor Activity

The following tables summarize the reported in vitro efficacy of various SIRT2 inhibitors across different cancer cell lines.

Table 1: IC50 and GI50 Values of SIRT2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference(s) |

| AEM1 | A549 | Non-Small Cell Lung Cancer | 18.5 | - | [3] |

| AEM2 | A549 | Non-Small Cell Lung Cancer | 3.8 | - | [3] |

| TM | MCF-7 | Breast Cancer | 2.5 | - | [8] |

| TM | MDA-MB-468 | Breast Cancer | 1.5 | - | [8] |

| TM | MDA-MB-231 | Breast Cancer | 15 | - | [8] |